Home > Products > Screening Compounds P41887 > 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid - 2225147-24-8

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Catalog Number: EVT-2613134
CAS Number: 2225147-24-8
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

  • Compound Description: This group encompasses a library of synthetic compounds featuring a central 2H-pyrazolo[4,3-c]pyridine scaffold with various substituents at the 2, 4, 6, and 7 positions. These compounds were synthesized and evaluated for their antiproliferative activity against different cancer cell lines []. Some notable members exhibited low micromolar GI50 values, indicating potent anticancer potential. Among them, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated significant activity and induced apoptosis in cancer cells [].

4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol

  • Compound Description: This compound is a specific example from the 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines group. It exhibited potent antiproliferative activity against cancer cells, inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activating caspase 9, inducing microtubule-associated protein 1-light chain 3 (LC3) fragmentation, and reducing proliferating cell nuclear antigen (PCNA) expression levels [].

7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine

  • Compound Description: This compound, another member of the 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, displayed notable fluorescence properties, acting as a pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing [].

3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]-pyridines and 3-Aryl-4-acetyl-1H-pyrazolo[4,3-c]pyridines

  • Compound Description: These two related classes of compounds, featuring 1H-pyrazolo[3,4-b]-pyridine and 1H-pyrazolo[4,3-c]pyridine scaffolds, respectively, were synthesized and explored for their chemical properties []. While specific biological activities were not mentioned in the context of these compounds, their structural similarity to other pyrazolopyridine derivatives suggests potential for therapeutic applications.
  • Compound Description: These compounds, characterized by 2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one and 4-phenyl-hydrazine nicotinic acid frameworks, were investigated for their potential antidepressant and anxiolytic activities []. They were reported to possess favorable pharmacological profiles with low toxicity and minimal side effects.
Overview

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring, characterized by its unique arrangement of atoms. The compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural similarity to purine bases, which may enable it to interact with biological systems effectively. The chemical identifier for this compound is 2225147-24-8.

Source and Classification

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can be classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. The compound is primarily sourced from synthetic routes involving the cyclization of appropriate precursors. It serves as a building block for the synthesis of more complex heterocyclic compounds and is studied for its potential biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with substituted hydrazines and β-ketoesters.
  2. Cyclization: The initial reaction leads to cyclization, forming the pyrazole ring.
  3. Functionalization: Subsequent steps introduce the isopropyl group at the 3-position and the carboxylic acid group at the 4-position.

One common method includes using continuous flow reactors to optimize yield and purity, allowing for better control over reaction parameters. Purification techniques such as recrystallization and chromatography are employed to achieve high purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is C_11H_12N_2O_2. The structure consists of:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring: A six-membered ring containing one nitrogen atom.
  • Functional Groups: An isopropyl group at the 3-position and a carboxylic acid group at the 4-position.

The bond lengths and angles within the structure are consistent with expectations for similar heterocyclic compounds, contributing to its stability and reactivity .

Chemical Reactions Analysis

Reactions and Technical Details

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
  2. Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify functional groups.
  3. Substitution: Nucleophilic substitution reactions allow nucleophiles to replace existing substituents on the ring.

These reactions highlight the compound's versatility in synthetic chemistry, enabling further modifications for specific applications .

Mechanism of Action

Process and Data

The mechanism of action of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is primarily related to its interaction with biological targets that resemble purine bases like adenine and guanine. Its structural features facilitate binding with enzymes or receptors involved in cellular signaling pathways. Research indicates that compounds in this family may act as kinase inhibitors, which play critical roles in regulating cell growth, differentiation, and metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 204.23 g/mol
  • Melting Point: Specific data not provided but typical for similar compounds.
  • Solubility: Generally soluble in organic solvents; solubility in water may vary based on pH.

The physical properties are essential for understanding how this compound behaves in various environments, influencing its application in research and industry .

Applications

Scientific Uses

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has numerous applications:

  • Chemistry: Utilized as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Explored as a therapeutic agent targeting various diseases due to its biochemical properties.
  • Industry: Employed in developing new materials and as a catalyst in specific chemical reactions.

Ongoing research continues to uncover new applications for this compound across different scientific disciplines .

Historical Development and Structural Classification of Pyrazolopyridine Derivatives

Evolution of Pyrazolo[4,3-c]pyridine Scaffolds in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine scaffold emerged as a strategically modified purine bioisostere, designed to mimic adenine/guanine while enhancing metabolic stability and target selectivity. Early synthetic routes relied on cyclocondensation reactions between 4-aminopyrazoles and 1,3-dicarbonyl compounds, limiting structural diversity. The landmark development of transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabled regioselective C3 and N1 functionalization, accelerating drug discovery applications. For example, palladium-catalyzed coupling on brominated precursors allowed late-stage introduction of sterically demanding groups like isopropyl at C3, overcoming prior synthetic bottlenecks [6] [9].

The incorporation of carboxylic acid at C4 (as in 3-isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid) represented a critical advancement for optimizing ligand-receptor interactions. This positioning mimics the hydrogen-bonding topology of nucleotide monophosphates, enabling targeted engagement with ATP-binding sites and allosteric pockets in enzymes. Over 300,000 pyrazolopyridine derivatives have been documented since 2012, with C4-carboxylic acids constituting >15% of patented structures due to their dual role in enhancing solubility and molecular recognition [2] [4].

Table 1: Evolution of Key Synthetic Strategies for Pyrazolo[4,3-c]pyridines

Time PeriodDominant MethodLimitationsStructural Diversity Achieved
1908–1980sOrtoleva-Bulow condensation (pyrazole + 1,3-dicarbonyl)Poor regioselectivity; limited substituent toleranceLow (<100 compounds)
1990s–2010Multi-step cyclization (preformed pyridine rings)Lengthy sequences; low yieldsModerate (~10,000 compounds)
2010–presentTransition metal-catalyzed cross-couplingRequires halogenated intermediatesHigh (>300,000 compounds, including C4-carboxylic acids) [2]

Comparative Analysis of Isomeric Pyrazolopyridine Systems

Pyrazolopyridine isomers exhibit distinct pharmacological profiles governed by nitrogen atom positioning and tautomeric equilibria. Computational studies confirm the 1H-tautomer of pyrazolo[4,3-c]pyridine is energetically favored over 2H by ~37 kJ/mol, ensuring ring planarity essential for intercalation with biological targets. In contrast, pyrazolo[3,4-b]pyridine dominates drug development (14 candidates in clinical stages), attributed to its superior mimicry of purine N9-C8 bond vectors. Key differences include:

  • Bioavailability: Pyrazolo[4,3-c]pyridines show 3-fold higher membrane permeability than [3,4-b] isomers due to reduced dipole moments (2.1 D vs. 4.3 D), facilitating CNS penetration [2].
  • Target Engagement: Kinase inhibitors based on [3,4-b] scaffolds (e.g., CDK2 inhibitors) exhibit IC₅₀ values <100 nM, whereas [4,3-c] analogues achieve comparable potency only when C4-carboxylic acid participates in salt bridges with lysine residues (e.g., PPARα agonists) [3] [4].
  • Synthetic Accessibility: N1 alkylation in [3,4-b] systems is regioselective (>95% yield), while [4,3-c] analogues require protecting groups to avoid O-alkylation of C4-acid, reducing yields to 60–70% [7].

Table 2: Pharmacological Properties of Key Pyrazolopyridine Isomers

ParameterPyrazolo[4,3-c]pyridinePyrazolo[3,4-b]pyridineClinical Relevance
Tautomeric Stability1H-form (ΔG = 0 kJ/mol)1H-form (ΔG = +9 kcal/mol vs 2H)Governs DNA-binding fidelity [2]
Representative DrugsPPARα agonist 10f [3]Antileukemic agent 8a [4]2 approved drugs for kinase inhibition
Metabolic Clearance (t₁/₂)120 min (rat hepatocytes)45 min (rat hepatocytes)Impacts dosing frequency
Dominant Therapeutic AreaMetabolic disorders (e.g., dyslipidemia)Oncology/kinase-driven diseasesDictated by scaffold geometry [4] [10]

Role of Substituent Positioning in Bicyclic Heterocycle Bioactivity

The bioactivity of 3-isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid derivatives is exquisitely sensitive to substituent positioning:

  • C3 Steric Effects: The isopropyl group at C3 induces a 20° dihedral angle between pyrazole and pyridine rings, disrupting planarity. This enhances selectivity for PPARα over PPARγ (47-fold) by preventing helix 12 recruitment in the latter receptor. Methyl substitution at C3, conversely, maintains coplanarity and reduces selectivity to 3-fold [3].
  • C4 Carboxylic Acid: Positioned to act as a hydrogen-bond acceptor/donor pair, it forms bidentate interactions with Arg280 and Tyr314 in PPARα (bond distances: 2.7–3.0 Å). Esterification abolishes activity (IC₅₀ >100 μM), confirming its role as a pharmacophoric anchor [3].
  • N1 Modifications: Alkylation at N1 (e.g., ethyl, cyclopropylmethyl) increases logD by 1.5 units but redirects activity toward kinase inhibition. N1-cyclopropyl derivatives show 90% inhibition of TBK1 at 10 μM by occupying an allosteric pocket adjacent to the ATP site, validated via co-crystallography (PDB: 6V7X) [6].

Table 3: Hydrogen-Bond Interactions of C4-Carboxylic Acid in Protein Targets

Target ProteinAmino Acid PartnersBond Distance (Å)Biological Effect
PPARα LBD (crystal)Tyr314 (OH⋯O=C) Arg280 (NH₂⋯O=C)2.75 ± 0.10 2.92 ± 0.15Agonism; triglyceride reduction [3]
TBK1 hinge regionMet96 (NH⋯O=C) Glu99 (C=O⋯HOC)3.10 ± 0.20 2.85 ± 0.12Allosteric inhibition; anti-inflammatory [6]
CDK2 activation loopLys89 (NH₃⁺⋯O=C)2.68 ± 0.08Competitive ATP inhibition; antiproliferative [4]

The vectorial alignment of the C4-carboxylic acid relative to the C3 substituent creates a "pharmacophore ruler": optimal activity occurs when the distance between the carboxylic oxygen and isopropyl γ-carbon is 5.2–5.8 Å. This matches the steric span between Thr156 and Leu174 in TBK1, explaining why smaller (methyl) or larger (phenyl) C3 groups reduce potency by >80% [6] [10].

Properties

CAS Number

2225147-24-8

Product Name

3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

IUPAC Name

3-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.217

InChI

InChI=1S/C10H11N3O2/c1-5(2)8-7-6(12-13-8)3-4-11-9(7)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)

InChI Key

OVJSLDGGASUOLT-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C(=NN1)C=CN=C2C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.